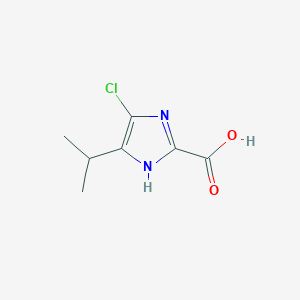
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene, also known as 1,3-bis(O-benzyl)-2-(trifluoromethyl)benzene, is a versatile organic compound with a wide variety of applications in the fields of medicinal chemistry, organic synthesis, and catalysis. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in cross-coupling reactions. It is also used in the synthesis of other organic compounds and in the synthesis of organometallic compounds.
Wirkmechanismus
The mechanism of action of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene is not well understood. However, it is believed that the reaction of the benzyl bromide with the trimethylsilyl trifluoromethanesulfonate is catalyzed by the base, which results in the formation of a benzyl cation and a trifluoromethanesulfonate anion. The benzyl cation then reacts with the benzyloxy group of the benzyl bromide to form the 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene are not well understood. However, it is known that it can act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it can act as a ligand for various proteins, such as G-protein coupled receptors and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in laboratory experiments include its low cost, availability, and ease of use. Additionally, it is relatively stable and has low toxicity. The main limitation of using 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in laboratory experiments is that it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For the use of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene include the development of new synthesis methods and the use of the compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, the use of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in catalysis could lead to the development of new catalytic processes.
Synthesemethoden
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene can be synthesized by the reaction of benzyl bromide with trimethylsilyl trifluoromethanesulfonate in the presence of a base such as potassium tert-butoxide or sodium hydroxide. The reaction is conducted in a solvent such as dichloromethane or toluene at room temperature. The yield of the product is typically in the range of 65-75%.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene has been used in the synthesis of various compounds, including pharmaceuticals, organometallic compounds, and other organic compounds. It has also been used in the synthesis of cyclic compounds, such as cyclopentanes, cyclohexanes, and cycloheptanes. Additionally, it has been used in the synthesis of heterocycles, such as pyridines, quinolines, and indoles.
Eigenschaften
IUPAC Name |
1,3-bis(phenylmethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O2/c22-21(23,24)20-18(25-14-16-8-3-1-4-9-16)12-7-13-19(20)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPIVJXVLFRMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

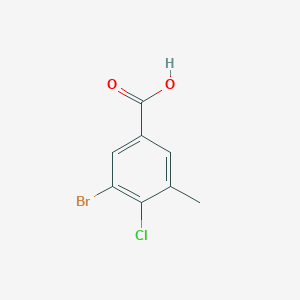
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)
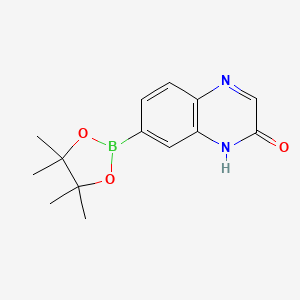
![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
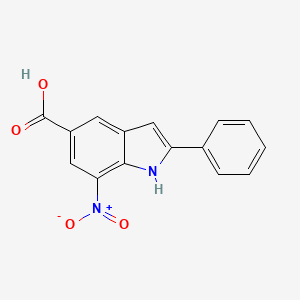
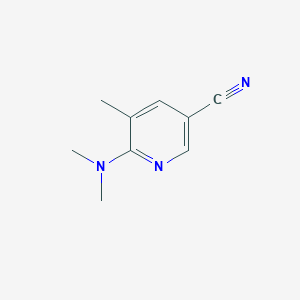
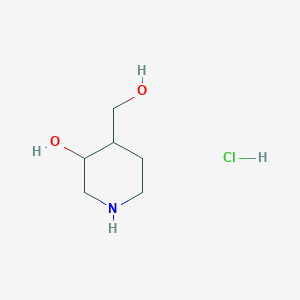

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)
